molecular formula C25H29ClN4OS B2668538 N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189980-71-9

N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2668538
CAS No.: 1189980-71-9
M. Wt: 469.04
InChI Key: ULOIMCBMJUORIR-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H29ClN4OS and its molecular weight is 469.04. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Characterization and Receptor Agonists

  • High-affinity Ligands for Human ORL1 Receptor : A series of ligands exhibiting high affinity for the human ORL1 receptor were synthesized, showing full agonist behavior in biochemical assays. These compounds, including 8-(5-methyl-1,2,3,4-tetrahydro-naphthalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, demonstrate potential applications in receptor-targeted therapies (Röver et al., 2000).

Anticancer and Antimicrobial Activities

  • Anticancer Activity of Thiazole Derivatives : New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and evaluated for their anticancer activity, demonstrating selective cytotoxicity against A549 human lung adenocarcinoma cells. This research suggests the potential application of structurally complex acetamides in anticancer drug development (Evren et al., 2019).

Antiviral Research

  • Spirothiazolidinone Derivatives with Antiviral Activity : A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized, showing significant activity against influenza A/H3N2 virus. This highlights the relevance of compounds with spirothiazolidinone cores in the development of new antiviral agents (Çağla Begüm Apaydın et al., 2020).

Coordination Complexes and Antioxidant Activity

  • Novel Co(II) and Cu(II) Coordination Complexes : Pyrazole-acetamide derivatives were utilized to synthesize Co(II) and Cu(II) coordination complexes, demonstrating significant antioxidant activity through various in vitro assays. The study indicates the utility of acetamide derivatives in synthesizing coordination complexes with potential antioxidant applications (K. Chkirate et al., 2019).

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4OS/c1-4-30-14-12-25(13-15-30)28-23(19-10-8-17(2)9-11-19)24(29-25)32-16-22(31)27-21-7-5-6-20(26)18(21)3/h5-11H,4,12-16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOIMCBMJUORIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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